molecular formula C10H18N2 B14516736 (5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene CAS No. 62731-36-6

(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene

Cat. No.: B14516736
CAS No.: 62731-36-6
M. Wt: 166.26 g/mol
InChI Key: NVMUSDPKQXXAER-UHFFFAOYSA-N
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Description

(5Z)-1,5-Diazabicyclo[541]dodec-5-ene is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a suitable dihalide in the presence of a base. The reaction conditions often require careful control of temperature and solvent to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, where it can modulate the activity of the target molecule. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Diazabicyclo[2.2.2]octane (DABCO): Another bicyclic compound with two nitrogen atoms, commonly used as a catalyst in organic synthesis.

    1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Similar in structure but with a different ring size, used as a strong base in organic reactions.

Uniqueness

(5Z)-1,5-Diazabicyclo[5.4.1]dodec-5-ene is unique due to its specific ring size and the position of the nitrogen atoms, which confer distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

CAS No.

62731-36-6

Molecular Formula

C10H18N2

Molecular Weight

166.26 g/mol

IUPAC Name

1,5-diazabicyclo[5.4.1]dodec-5-ene

InChI

InChI=1S/C10H18N2/c1-2-6-12-7-3-5-11-8-10(4-1)9-12/h8,10H,1-7,9H2

InChI Key

NVMUSDPKQXXAER-UHFFFAOYSA-N

Canonical SMILES

C1CCN2CCCN=CC(C1)C2

Origin of Product

United States

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